molecular formula C6H13O2P B14318399 2,2,5-Trimethyl-1,3,5-dioxaphosphinane CAS No. 111073-55-3

2,2,5-Trimethyl-1,3,5-dioxaphosphinane

Cat. No.: B14318399
CAS No.: 111073-55-3
M. Wt: 148.14 g/mol
InChI Key: RFYJCIZXYJZQSR-UHFFFAOYSA-N
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Description

2,2,5-Trimethyl-1,3,5-dioxaphosphinane is a six-membered heterocyclic compound containing one phosphorus atom, two oxygen atoms, and three methyl substituents at positions 2, 2, and 3. For example, 2,2,5-trimethyl-3,4-hexadien-1-al (a precursor to related compounds) undergoes reactions with ammonia and indan-1,3-dione to form imine intermediates and fused heterocycles, highlighting the compound’s role in generating complex structures . The methyl substituents likely enhance steric stabilization and influence electronic properties, as seen in analogous systems .

Properties

CAS No.

111073-55-3

Molecular Formula

C6H13O2P

Molecular Weight

148.14 g/mol

IUPAC Name

2,2,5-trimethyl-1,3,5-dioxaphosphinane

InChI

InChI=1S/C6H13O2P/c1-6(2)7-4-9(3)5-8-6/h4-5H2,1-3H3

InChI Key

RFYJCIZXYJZQSR-UHFFFAOYSA-N

Canonical SMILES

CC1(OCP(CO1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,5-Trimethyl-1,3,5-dioxaphosphinane can be synthesized through the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine in dry toluene . This reaction typically involves the formation of a cyclic phosphonate ester.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,2,5-Trimethyl-1,3,5-dioxaphosphinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides and substituted phosphinanes, depending on the specific reagents and conditions used.

Scientific Research Applications

2,2,5-Trimethyl-1,3,5-dioxaphosphinane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism by which 2,2,5-trimethyl-1,3,5-dioxaphosphinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s phosphorus atom can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,2,5-trimethyl-1,3,5-dioxaphosphinane with structurally or functionally related heterocycles, focusing on substituent effects, reactivity, and applications.

Structural Analogues: Heteroatom and Substituent Variations

1,3,5-Trioxane (Paraldehyde)

  • Structure : A six-membered oxygen heterocycle (C₃H₆O₃) with alternating oxygen atoms.
  • Comparison : Unlike this compound, trioxane lacks phosphorus and methyl groups. Its stability arises from resonance and low ring strain, whereas phosphorus incorporation in dioxaphosphinane may introduce unique reactivity (e.g., nucleophilic phosphorus centers) .
  • Applications : Trioxane is used as a polymer precursor and fuel additive, while phosphorus-containing heterocycles like dioxaphosphinane are explored in catalysis and ligand design.

2,2,4-Trimethyl-1,3-pentanediol Diisobutyrate Structure: A branched ester with two isobutyrate groups and methyl substituents. Such substituents enhance thermal stability but reduce solubility in polar solvents .

Spectral and Analytical Data

Compound Key Spectral Features (NMR) Elemental Analysis (Calcd/Found)
2,2,5-Trimethyl-3,4-hexadienylideneamine $ ^1H $ NMR: δ 1.14 (s, Me), 5.00 (CH=C=C) C: 80.65/80.80; H: 5.92/5.86 (C₁₆H₁₄O₂)
1,3,5-Trioxane $ ^1H $ NMR: δ 5.10–5.30 (ring protons) Not provided in evidence

The methyl groups in 2,2,5-trimethyl derivatives produce distinct upfield shifts (δ 1.14–1.68 ppm) compared to trioxane’s deshielded ring protons, reflecting electronic differences between P-O and O-O systems.

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